molecular formula C21H23N5O4 B11052964 1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No. B11052964
M. Wt: 409.4 g/mol
InChI Key: FGDZZSRTDIWPJZ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine-2,5-dione core, which is often found in bioactive molecules, and is substituted with a 4-methylphenyl group and a 5-nitropyridin-2-yl piperidin-4-yl amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the pyrrolidine-2,5-dione core.

    Nitration of the Pyridine Ring: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Reagents such as halogens for electrophilic aromatic substitution or nucleophiles like amines for nucleophilic aromatic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the substituent introduced, products can vary widely.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways. The compound’s structure suggests it could interact with various biological targets, offering therapeutic potential.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and amino groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-{[1-(2-nitropyridin-3-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-3-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Uniqueness

Compared to similar compounds, 1-(4-Methylphenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione may offer unique properties due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct bioactivities and applications.

properties

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H23N5O4/c1-14-2-4-16(5-3-14)25-20(27)12-18(21(25)28)23-15-8-10-24(11-9-15)19-7-6-17(13-22-19)26(29)30/h2-7,13,15,18,23H,8-12H2,1H3

InChI Key

FGDZZSRTDIWPJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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